1H-Indazol-6-amine

IDO1 Inhibition Colorectal Cancer Antiproliferative

1H-Indazol-6-amine (6967-12-0) is the regiospecifically validated, high-purity building block for immuno-oncology and kinase inhibitor programs. Unlike 5- or 7-amino isomers, 6-amino substitution provides proven IDO1 target engagement (HCT116 IC50 = 14.3 µM) and consistent 18.2 µg/mL aqueous solubility – eliminating formulation guesswork. With a robust synthesis from 6-nitroindazole (~99% yield) and ≥98% HPLC purity standard across major suppliers, this scaffold delivers reproducible SAR and seamless scale-up from grams to kilograms.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 6967-12-0
Cat. No. B160860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-6-amine
CAS6967-12-0
Synonyms6-aminoindazole
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NN=C2
InChIInChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10)
InChIKeyKEJFADGISRFLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility18.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-6-amine (CAS 6967-12-0): A Versatile Indazole Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


1H-Indazol-6-amine (CAS 6967-12-0), also known as 6-aminoindazole, is a heterocyclic aromatic amine belonging to the indazole family . Characterized by a fused benzene and pyrazole ring system with an amino group at the 6-position, this compound serves as a critical building block in pharmaceutical research [1]. It exhibits a melting point of 204-206 °C, a molecular weight of 133.15 g/mol, and a topological polar surface area (TPSA) of 54.7 Ų . This scaffold is primarily utilized in the synthesis of kinase inhibitors and anticancer agents, particularly those targeting IDO1 (indoleamine 2,3-dioxygenase 1) and various protein kinases [2].

Why 1H-Indazol-6-amine Cannot Be Simply Replaced by Other Indazole Amines in Research and Development


Substituting 1H-Indazol-6-amine with other regioisomeric aminoindazoles (e.g., 5-amine or 7-amine) or nitroindazoles is scientifically unsound due to fundamental differences in their biological activity profiles, target engagement, and physicochemical properties [1]. The position of the amino substituent on the indazole ring dictates the molecule's three-dimensional geometry, electronic distribution, and hydrogen-bonding capabilities, which in turn governs its interaction with specific biological targets like IDO1, kinases, and nitric oxide synthases (NOS) [2]. For instance, while 1H-indazol-6-amine derivatives demonstrate potent anti-proliferative activity in cancer cells via IDO1 inhibition, 7-nitroindazole is a well-documented inhibitor of NOS, and 5-aminoindazole shows distinct kinase inhibition profiles [3][4]. Furthermore, critical physicochemical parameters such as solubility (18.2 µg/mL at pH 7.4) and purity (≥98% by HPLC) directly impact experimental reproducibility and formulation, making unverified substitutions a significant risk to project timelines and data integrity .

Quantitative Evidence for the Procurement of 1H-Indazol-6-amine: A Comparative Analysis


Superior IDO1-Targeted Anticancer Activity vs. Other Indazole Scaffolds

Derivatives of 1H-indazol-6-amine demonstrate potent and selective anti-proliferative activity in human colorectal cancer (HCT116) cells, a key feature linked to its role as an IDO1 inhibitor scaffold [1]. This contrasts with other indazole regioisomers and nitroindazoles, which exhibit different primary mechanisms (e.g., NOS inhibition for 7-nitroindazole, SIRT1 inhibition for 5-aminoindazole) [2].

IDO1 Inhibition Colorectal Cancer Antiproliferative

Enhanced Synthetic Yield and Process Efficiency

The synthesis of 1H-indazol-6-amine can be achieved with high efficiency. A standard reduction of 6-nitroindazole yields the target compound with a reported yield of approximately 99% . This compares favorably to the synthesis of other regioisomers, where yields can be lower due to differences in nitration regioselectivity and purification challenges .

Synthetic Chemistry Process Optimization Yield

Defined Aqueous Solubility for In Vitro Assay Reliability

The aqueous solubility of 1H-indazol-6-amine is precisely characterized as 18.2 µg/mL at pH 7.4 . This quantitative value is critical for preparing reproducible stock solutions and for accurate interpretation of in vitro assay results. In contrast, many other indazole analogs, including the 5-amine and 7-amine isomers, lack such well-defined solubility metrics in public literature, introducing variability and uncertainty into experimental workflows .

Solubility Assay Development Biophysics

High and Consistently Verified Purity for Reliable Structure-Activity Relationships

Commercial sources consistently supply 1H-indazol-6-amine with a high purity of ≥98%, as determined by HPLC and non-aqueous titration . This is a critical specification for establishing reliable structure-activity relationships (SAR). While other indazole building blocks are also available at high purity, the consistency of the >98% specification for this particular compound across multiple vendors (e.g., TCI, Bidepharm, Aladdin) reduces the risk of batch-to-batch variability, a common issue with less frequently ordered analogs .

Purity Quality Control SAR

Recommended Research and Industrial Applications for 1H-Indazol-6-amine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel IDO1-Targeted Anticancer Agents

Based on the demonstrated anti-proliferative activity of its derivatives in HCT116 colorectal cancer cells (IC50 = 14.3 ± 4.4 µM), 1H-indazol-6-amine is the preferred starting scaffold for designing novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Researchers should prioritize this scaffold over 5- or 7-aminoindazoles for programs aimed at modulating the kynurenine pathway in immuno-oncology [1].

Process Chemistry: Cost-Effective Scale-Up for Preclinical Studies

The high-yielding (approx. 99%) synthetic route from 6-nitroindazole makes 1H-indazol-6-amine an ideal candidate for early-stage scale-up . Procurement and process teams can confidently select this compound for multi-gram to kilogram production, knowing that a robust and efficient synthetic path is well-established, minimizing development costs and timelines.

Biochemical Assay Development: Preparation of Reliable Screening Libraries

The precisely defined aqueous solubility of 18.2 µg/mL at pH 7.4 enables researchers to formulate reproducible stock solutions for high-throughput screening (HTS) and other biochemical assays . This quantitative parameter eliminates the need for solubility optimization, accelerating the deployment of this core scaffold into diverse drug discovery campaigns.

Structure-Activity Relationship (SAR) Studies: Generating High-Confidence Data

The consistently high and verifiable purity (≥98% by HPLC) of 1H-indazol-6-amine from multiple commercial sources ensures that any observed structure-activity trends are authentic and not artifacts of impurities . This is a foundational requirement for generating reliable and interpretable SAR data that can guide medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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